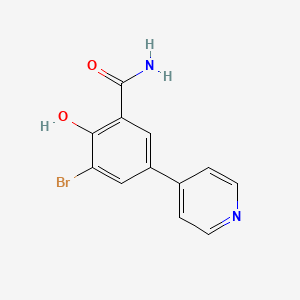![molecular formula C11H12N4O5 B13849754 2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Pentanedione 2-[(2,4-dinitrophenyl)hydrazone] is a dinitrophenylhydrazone derivative of 2,3-pentanedione. This compound is primarily used to detect the presence of 2,3-pentanedione in various samples, such as tobacco smoke . It is a yellow to dark yellow solid with a molecular formula of C11H12N4O5 and a molecular weight of 280.24 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-pentanedione 2-[(2,4-dinitrophenyl)hydrazone] involves the reaction of 2,3-pentanedione with 2,4-dinitrophenylhydrazine. This reaction is a condensation reaction where the hydrazine group reacts with the carbonyl group of 2,3-pentanedione, resulting in the formation of the hydrazone derivative . The reaction typically occurs under mild conditions, often in the presence of an acid catalyst such as sulfuric acid, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for 2,3-pentanedione 2-[(2,4-dinitrophenyl)hydrazone] are not widely documented, the general approach would involve large-scale synthesis using the same principles as the laboratory preparation. The reaction would be scaled up, and the product would be purified using industrial crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Pentanedione 2-[(2,4-dinitrophenyl)hydrazone] primarily undergoes condensation reactions. It can also participate in nucleophilic addition-elimination reactions, where the hydrazone group reacts with various nucleophiles .
Common Reagents and Conditions: Common reagents used in reactions with 2,3-pentanedione 2-[(2,4-dinitrophenyl)hydrazone] include acids like sulfuric acid and bases like sodium hydroxide. The reactions typically occur under mild to moderate conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed: The major product formed from the reaction of 2,3-pentanedione with 2,4-dinitrophenylhydrazine is the hydrazone derivative itself. Further reactions can lead to the formation of various substituted hydrazones, depending on the nucleophiles used .
Aplicaciones Científicas De Investigación
2,3-Pentanedione 2-[(2,4-dinitrophenyl)hydrazone] is used extensively in scientific research for the detection and quantification of 2,3-pentanedione in various samples. It is particularly useful in the analysis of tobacco smoke, where it helps identify the presence of harmful compounds . Additionally, it is used in organic chemistry as a reagent for the identification of carbonyl compounds .
Mecanismo De Acción
The mechanism of action of 2,3-pentanedione 2-[(2,4-dinitrophenyl)hydrazone] involves the nucleophilic addition of the hydrazine group to the carbonyl group of 2,3-pentanedione, followed by the elimination of water to form the hydrazone derivative . This reaction is a classic example of a nucleophilic addition-elimination mechanism .
Comparación Con Compuestos Similares
Similar Compounds:
- 2,4-Dinitrophenylhydrazine
- 2,3-Pentanedione bis(2,4-dinitrophenylhydrazone)
- Acetylpropionyl (2,3-pentanedione)
Uniqueness: 2,3-Pentanedione 2-[(2,4-dinitrophenyl)hydrazone] is unique in its specific application for detecting 2,3-pentanedione in complex mixtures like tobacco smoke . Its structure allows for selective reactivity with carbonyl compounds, making it a valuable tool in analytical chemistry .
Propiedades
Fórmula molecular |
C11H12N4O5 |
|---|---|
Peso molecular |
280.24 g/mol |
Nombre IUPAC |
(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]pentan-3-one |
InChI |
InChI=1S/C11H12N4O5/c1-3-11(16)7(2)12-13-9-5-4-8(14(17)18)6-10(9)15(19)20/h4-6,13H,3H2,1-2H3/b12-7- |
Clave InChI |
CWYOOEVWLPZFCI-GHXNOFRVSA-N |
SMILES isomérico |
CCC(=O)/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
SMILES canónico |
CCC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


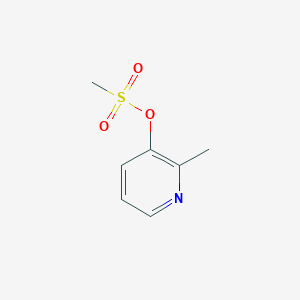
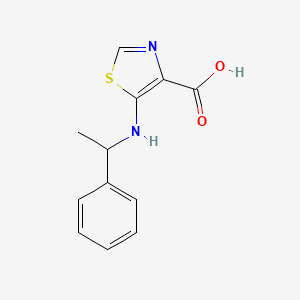

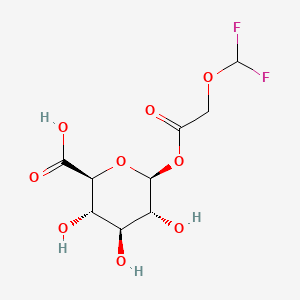

![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
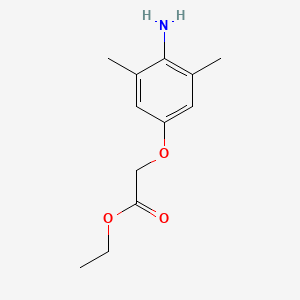


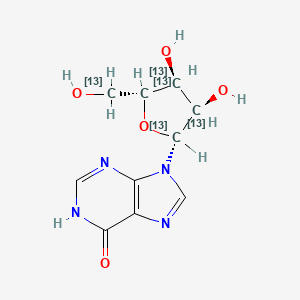
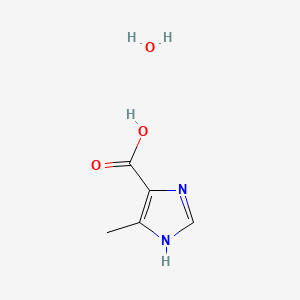
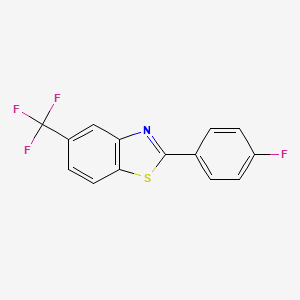
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
